Arg-phe-NH2, hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arginylphenylalaninamide hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: The amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of arginylphenylalaninamide hydrochloride follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Arginylphenylalaninamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide or other reactive nitrogen species.
Reduction: Reduction reactions can target the amide bond, potentially breaking it down into individual amino acids.
Substitution: The phenylalanine residue can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitric oxide (NO) and other nitrogen oxides.
Reduction: Free arginine and phenylalanine.
Substitution: Halogenated derivatives of phenylalanine.
Scientific Research Applications
Arginylphenylalaninamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of arginylphenylalaninamide hydrochloride involves its interaction with specific molecular targets. The arginine residue can interact with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide, a key signaling molecule. The phenylalanine residue can interact with aromatic amino acid receptors, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Phenypressin: A neuropeptide with similar pharmacological properties, differing by the presence of phenylalanine in the second residue.
Taphalgin: A synthetic derivative of dermorphine with a similar structure and analgesic properties.
FE200041: A tetrapeptide with selective κ opioid receptor agonist activity.
Uniqueness
Arginylphenylalaninamide hydrochloride is unique due to its specific combination of arginine and phenylalanine, which imparts distinct biochemical properties. Its ability to interact with both nitric oxide synthase and aromatic amino acid receptors sets it apart from other peptides.
Properties
IUPAC Name |
2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWLVDDIOZTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.